molecular formula C23H32ClNO2 B14676867 2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride CAS No. 35047-67-7

2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride

Cat. No.: B14676867
CAS No.: 35047-67-7
M. Wt: 390.0 g/mol
InChI Key: YLMKFVHTTDHIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride typically involves the esterification of 2,5-diphenylvaleric acid with 2-diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common .

Chemical Reactions Analysis

Types of Reactions

2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride is extensively used in scientific research due to its ability to inhibit cytochrome P450 enzymes. Some of its applications include:

Mechanism of Action

The primary mechanism of action of 2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride involves the inhibition of cytochrome P450 enzymes. It binds to the active site of these enzymes, preventing the metabolism of substrates. This inhibition can lead to increased plasma concentrations of drugs and other compounds metabolized by cytochrome P450 enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride is unique due to its broad-spectrum inhibition of multiple cytochrome P450 enzymes, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A. This broad inhibition profile makes it a valuable tool in drug metabolism studies .

Properties

CAS No.

35047-67-7

Molecular Formula

C23H32ClNO2

Molecular Weight

390.0 g/mol

IUPAC Name

2-(diethylamino)ethyl 2,5-diphenylpentanoate;hydrochloride

InChI

InChI=1S/C23H31NO2.ClH/c1-3-24(4-2)18-19-26-23(25)22(21-15-9-6-10-16-21)17-11-14-20-12-7-5-8-13-20;/h5-10,12-13,15-16,22H,3-4,11,14,17-19H2,1-2H3;1H

InChI Key

YLMKFVHTTDHIMQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(CCCC1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

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